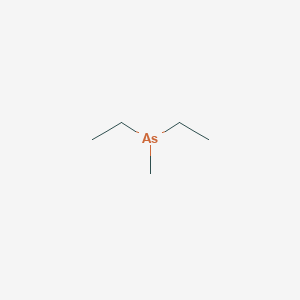
Diethyl(methyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(methyl)arsane is an organoarsenic compound with the chemical formula (C2H5)2AsCH3 It belongs to the class of arsanes, which are compounds containing arsenic atoms bonded to hydrogen or organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl(methyl)arsane can be synthesized through several methods. One common approach involves the reaction of diethylarsine with methyl iodide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction is as follows:
(C2H5)2AsH+CH3I→(C2H5)2AsCH3+HI
Industrial Production Methods: Industrial production of this compound may involve the use of high-purity arsenic compounds and controlled reaction conditions to ensure the purity and yield of the final product. The process may include steps such as purification of raw materials, controlled addition of reagents, and distillation to separate the desired product from by-products.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl(methyl)arsane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: this compound can be oxidized to form diethyl(methyl)arsinic acid. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
(C2H5)2AsCH3+O2→(C2H5)2As(O)CH3
-
Reduction: Reduction of this compound can lead to the formation of arsine derivatives. This reaction often requires reducing agents such as sodium borohydride.
(C2H5)2AsCH3+NaBH4→(C2H5)2AsH+CH3
-
Substitution: this compound can undergo substitution reactions where the methyl group is replaced by other organic groups. This reaction can be facilitated by the use of appropriate catalysts and reaction conditions.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, nitric acid
- Reducing agents: Sodium borohydride
- Catalysts: Transition metal catalysts for substitution reactions
Major Products Formed:
- Diethyl(methyl)arsinic acid
- Arsine derivatives
- Substituted arsane compounds
Aplicaciones Científicas De Investigación
Diethyl(methyl)arsane has several scientific research applications due to its unique chemical properties:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs for treating diseases such as cancer.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of high-purity arsenic compounds.
Mecanismo De Acción
The mechanism of action of diethyl(methyl)arsane involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting specific enzymes involved in disease pathways.
Comparación Con Compuestos Similares
Diethyl(methyl)arsane can be compared with other similar organoarsenic compounds such as:
Trimethylarsane: Unlike this compound, trimethylarsane has three methyl groups attached to the arsenic atom. It is less reactive and has different chemical properties.
Dimethylarsane: This compound has two methyl groups and one hydrogen atom attached to the arsenic atom. It is more volatile and has different reactivity compared to this compound.
Triphenylarsane: This compound has three phenyl groups attached to the arsenic atom. It is more stable and less reactive than this compound.
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
686-60-2 |
|---|---|
Fórmula molecular |
C5H13As |
Peso molecular |
148.08 g/mol |
Nombre IUPAC |
diethyl(methyl)arsane |
InChI |
InChI=1S/C5H13As/c1-4-6(3)5-2/h4-5H2,1-3H3 |
Clave InChI |
SOFNXTVVVUDTGB-UHFFFAOYSA-N |
SMILES canónico |
CC[As](C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















